molecular formula C10H14N2O4S B3282311 2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid CAS No. 74864-32-7

2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid

Cat. No. B3282311
CAS RN: 74864-32-7
M. Wt: 258.3 g/mol
InChI Key: MNEUWKACNDMYIZ-UHFFFAOYSA-N
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Description

“2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid” is an organic compound with the molecular formula C10H14N2O4S . It appears as a powder and is stored at a temperature of 4 °C . The IUPAC name for this compound is 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,3-thiazol-4-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of “2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid” includes a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a carbonyl group (C=O) and an amino group (NH2), both of which are attached to the same carbon atom .


Physical And Chemical Properties Analysis

The compound “2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid” has a molecular weight of 258.3 . It appears as a powder . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Thiazole derivatives, including those similar in structure to "2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid," have been explored for their potential as antioxidant and anti-inflammatory agents. In a study focusing on benzofused thiazole derivatives, these compounds were synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Some of the synthesized derivatives showed significant anti-inflammatory activity compared to a standard reference, alongside potential antioxidant activity against reactive species like H2O2, DPPH, SO, and NO. Molecular docking studies further supported their potential mechanism of action, providing a basis for the development of new therapeutic agents in this class (Raut et al., 2020).

Bacterial Catabolism of Indole-3-acetic Acid

Although not directly related to "2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid," the study of bacterial catabolism of indole-3-acetic acid (IAA) sheds light on the biological significance of small molecule interactions with enzymes and potential pathways for biodegradation. This research highlights the genetic underpinnings and biochemical pathways that enable certain bacteria to utilize IAA, a plant growth hormone, as a source of carbon, nitrogen, and energy. Such studies contribute to understanding the broader implications of small molecule interactions in biological systems and their potential applications in biotechnology (Laird, Flores, & Leveau, 2020).

Synthesis and Structural Properties of Thiazolidinones

Another study explored the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrating the versatility of thiazole and thiazolidinone derivatives in chemical synthesis. This research provides insights into the conformation and potential applications of these compounds, which are structurally related to the compound of interest. The understanding of these properties is crucial for designing new materials and drugs with specific functionalities (Issac & Tierney, 1996).

Safety and Hazards

The safety information for “2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-7(8(13)14)6-4-17-5-11-6/h4-5,7H,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEUWKACNDMYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CSC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid
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2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid
Reactant of Route 3
2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid
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2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid
Reactant of Route 6
2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid

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